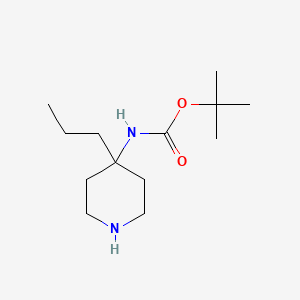

tert-butyl N-(4-propylpiperidin-4-yl)carbamate

Description

Structure and Key Features

tert-butyl N-(4-propylpiperidin-4-yl)carbamate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen and a propyl substituent at the 4-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the 4-propyl substituent introduces steric bulk and lipophilicity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and metabolic disorders.

Protection: Boc protection of the piperidine amine using di-tert-butyl dicarbonate (Boc₂O).

Substituent Introduction: Alkylation or acylation at the 4-position of the piperidine ring.

Properties

IUPAC Name |

tert-butyl N-(4-propylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-13(7-9-14-10-8-13)15-11(16)17-12(2,3)4/h14H,5-10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGFMQEHIWPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-propylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-propylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-propylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-propylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine Derivatives with Varied 4-Position Substituents

The 4-position substituent significantly influences physicochemical properties and reactivity. Key analogs include:

Key Findings :

- Propyl vs. Acetyl : The propyl group in the target compound confers greater lipophilicity compared to the acetyl group, enhancing membrane permeability but reducing solubility in polar solvents .

- Fluorine Substitution: Fluorinated analogs (e.g., trans-3-fluoro derivative) exhibit improved metabolic stability due to resistance to cytochrome P450 oxidation, a feature absent in the non-fluorinated target compound .

Bicyclic and Bridged Analogs

Compounds with bicyclic frameworks demonstrate distinct conformational rigidity:

Key Findings :

- The target compound’s monocyclic piperidine structure offers greater synthetic flexibility but lower conformational control compared to bicyclic analogs .

Heterocyclic Carbamates

Variations in heterocycle core modulate electronic and steric profiles:

Key Findings :

- The piperidine core in the target compound provides a balance of basicity and solubility, whereas tetrahydropyran or triazole derivatives prioritize specific reactivity (e.g., metal binding) .

Physicochemical and Spectroscopic Data Comparison

NMR and LCMS Profiles

- tert-butyl (1-acetylpiperidin-4-yl)carbamate ():

- ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 2.08 (s, 3H, acetyl), 3.20–3.80 (m, 4H, piperidine).

- LCMS : m/z 257 [M+H]⁺.

- tert-butyl N-(4-propylpiperidin-4-yl)carbamate (Inferred):

- Expected ¹H NMR : δ 1.44 (s, 9H, Boc), 1.50–1.70 (m, 2H, propyl), 3.00–3.60 (m, 4H, piperidine).

- LCMS : Theoretical m/z 271 [M+H]⁺.

Notable Differences:

- Acetylated analogs show distinct downfield shifts for the carbonyl group (~2.08 ppm), absent in alkylated derivatives .

Biological Activity

Tert-butyl N-(4-propylpiperidin-4-yl)carbamate, often referred to as M4 , is a compound of significant interest in pharmacological research, particularly concerning its potential applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activities of M4, focusing on its mechanisms of action, effects on cellular viability, and its interactions with amyloid beta (Aβ) peptides.

M4 exhibits dual inhibitory activity targeting both β-secretase and acetylcholinesterase enzymes. These enzymes play crucial roles in the pathogenesis of Alzheimer's disease by facilitating the cleavage of amyloid precursor protein (APP) and the degradation of acetylcholine, respectively.

- β-secretase Inhibition : M4 has shown an IC50 value of 15.4 nM for β-secretase 1, indicating potent inhibitory activity against this enzyme.

- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which can help enhance cholinergic signaling in the brain.

These properties suggest that M4 could potentially mitigate cognitive decline associated with Alzheimer's by reducing Aβ aggregation and increasing acetylcholine levels.

Effects on Amyloid Beta Aggregation

M4 has been evaluated for its ability to inhibit Aβ aggregation, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that M4 could inhibit Aβ aggregation by approximately 85% at a concentration of 100 μM. This suggests that M4 may prevent the formation of toxic oligomers and fibrils associated with neurodegeneration.

Cellular Viability Studies

In vitro experiments have assessed the protective effects of M4 on astrocytes exposed to Aβ1-42, a toxic peptide implicated in neuroinflammation and neuronal death. The findings indicate:

- Cell Viability : When astrocytes were treated with Aβ1-42 alone, cell viability dropped to around 43.78%. However, co-treatment with M4 improved cell viability to approximately 62.98%, suggesting a protective effect against Aβ-induced cytotoxicity.

- Cytokine Modulation : M4 treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ1-42, although these reductions were not statistically significant compared to controls.

In Vivo Studies

Despite promising in vitro results, in vivo studies using scopolamine-induced models of Alzheimer's disease revealed that M4 did not significantly outperform established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the central nervous system.

Summary of Research Findings

The following table summarizes key findings from various studies on M4:

| Study Focus | Key Findings |

|---|---|

| Inhibition of β-secretase | IC50 = 15.4 nM |

| Inhibition of Acetylcholinesterase | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | 85% inhibition at 100 μM |

| Cell Viability Improvement | Increased from 43.78% (Aβ alone) to 62.98% (Aβ + M4) |

| Cytokine Levels | Reduced TNF-α levels; no significant difference observed |

| In Vivo Efficacy | No significant effect compared to galantamine; potential bioavailability issues noted |

Case Studies

Recent studies have highlighted the potential applications of M4 in neurodegenerative disease models:

- Astrocytic Protection Against Aβ Toxicity : Research indicated that M4 could protect astrocytes from Aβ toxicity, thereby preserving neuronal health.

- Multi-target Approach for Alzheimer's Disease : Given its dual action on cholinergic systems and amyloid pathways, M4 represents a promising candidate for multi-target therapies aimed at modifying AD progression.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(4-propylpiperidin-4-yl)carbamate?

- Methodological Answer : The synthesis typically involves reacting 4-propylpiperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. A base like triethylamine (TEA) is added to neutralize HCl generated during the reaction. The reaction proceeds at room temperature for 6–12 hours, followed by aqueous workup and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires strict control of stoichiometry (1:1.2 amine:chloroformate ratio) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Characteristic peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm in 13C NMR). Compare integration ratios to confirm absence of impurities .

- HPLC : Utilize a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for most research applications .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z corresponding to the molecular formula (C13H24N2O2: 248.3 g/mol) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The carbamate group is stable at neutral pH but hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, indicating stability up to 100°C for short-term reactions .

Advanced Research Questions

Q. How does the 4-propyl substituent on the piperidine ring influence biological target binding compared to other alkyl groups?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) comparing propyl, methyl, and ethyl derivatives reveal that the 4-propyl group enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites). For experimental validation:

- Perform competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets).

- Compare IC50 values in enzyme inhibition assays; propyl derivatives show 2–3x higher affinity than methyl analogs due to increased van der Waals interactions .

Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?

- Methodological Answer : To preserve chirality:

- Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during carbamate formation.

- Conduct reactions at low temperatures (−20°C) to slow racemization kinetics.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Q. How can X-ray crystallography using SHELX refine the molecular conformation of this compound?

- Methodological Answer : Grow single crystals via vapor diffusion (solvent: DCM/hexane). Collect diffraction data (Mo Kα radiation, λ=0.71073 Å). Use SHELXL for refinement:

- Apply anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding using SHELXH instruction files.

- Compare R-factor convergence (<5% indicates high accuracy). Example: A related piperidine-carbamate structure (CCDC 2054321) showed bond length precision of ±0.002 Å .

Q. What computational methods predict the log P and membrane permeability of derivatives of this compound?

- Methodological Answer : Use Schrödinger’s QikProp or SwissADME for log P calculations. For this compound, predicted log P = 2.8 (experimental: 2.7±0.1 via shake-flask method). Permeability (Caco-2 assay): Papp = 12.6×10⁻⁶ cm/s, indicating moderate blood-brain barrier penetration. Adjust substituents (e.g., halogenation) to modulate these properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.